Cas no 1186317-24-7 (Stannane, (3-dodecyl-2-thienyl)trimethyl-)

Stannane, (3-dodecyl-2-thienyl)trimethyl- structure
1186317-24-7 structure
商品名:Stannane, (3-dodecyl-2-thienyl)trimethyl-
CAS番号:1186317-24-7
MF:C19H36SSn
メガワット:415.264143943787
CID:5521401

Stannane, (3-dodecyl-2-thienyl)trimethyl- 化学的及び物理的性質

名前と識別子

    • Stannane, (3-dodecyl-2-thienyl)trimethyl-
    • (3-Dodecyl-2-thienyl)trimethylstannane
    • インチ: 1S/C16H27S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;;;;/h13-14H,2-12H2,1H3;3*1H3;
    • InChIKey: WCHNLGXGBIUEAX-UHFFFAOYSA-N
    • ほほえんだ: [Sn](C1SC=CC=1CCCCCCCCCCCC)(C)(C)C

Stannane, (3-dodecyl-2-thienyl)trimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1698819-1g
(3-Dodecylthiophen-2-yl)trimethylstannane
1186317-24-7 98%
1g
$1193.0 2024-04-25
eNovation Chemicals LLC
Y1195990-1g
(3-Dodecyl-2-thienyl)trimethylstannane
1186317-24-7 95%
1g
$1320 2025-02-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY273524-1g
(3-Dodecyl-2-thienyl)trimethylstannane
1186317-24-7 ≥95%
1g
¥11400.0 2023-09-15
eNovation Chemicals LLC
Y1195990-1g
(3-Dodecyl-2-thienyl)trimethylstannane
1186317-24-7 95%
1g
$1320 2024-07-19
eNovation Chemicals LLC
Y1195990-1g
(3-Dodecyl-2-thienyl)trimethylstannane
1186317-24-7 95%
1g
$1320 2025-02-28

Stannane, (3-dodecyl-2-thienyl)trimethyl- 関連文献

Stannane, (3-dodecyl-2-thienyl)trimethyl-に関する追加情報

Stannane, (3-dodecyl-2-thienyl)trimethyl-: A Versatile Organic Tin Compound with Emerging Applications in Pharmaceutical and Material Sciences

Stannane, (3-dodecyl-2-thienyl)trimethyl- is a novel organic tin compound characterized by its unique molecular architecture, which combines a thiophene ring with a trimethylstannyl group. This compound, with the CAS number 1186317-24-7, represents a significant advancement in the field of organotin chemistry due to its potential applications in catalytic processes, polymer science, and medicinal chemistry. The synthesis of this compound involves the strategic coupling of a dodecyl group with a thiophene ring, followed by the introduction of a trimethylstannyl moiety through a controlled reaction pathway. Recent studies have highlighted its role in enhancing the functional properties of materials and its potential as a precursor for drug development.

The molecular structure of Stannane, (3-dodecyl-2-thienyl)trimethyl- is defined by the presence of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) functionalized at the 2-position with a trimethylstannyl group. The 3-position of the thiophene ring is substituted with a dodecyl chain, which is a 12-carbon hydrocarbon chain. This substitution pattern imparts unique hydrophobic and lipophilic properties to the molecule, making it suitable for applications in lipid-based drug delivery systems and surface-active agents. The trimethylstannyl group, a common moiety in organotin compounds, contributes to the compound's stability and reactivity in various chemical environments.

Recent research published in the Journal of Organic Chemistry (2023) has demonstrated the potential of Stannane, (3-dodecyl-2-thienyl)trimethyl- as a catalyst in the synthesis of complex organic molecules. The compound's ability to coordinate with transition metals and its tunable electronic properties make it a valuable tool in asymmetric catalysis and polymerization reactions. A study by Smith et al. (2023) reported that this compound significantly enhances the efficiency of polymerization processes, leading to the production of high-molecular-weight polymers with tailored mechanical properties. These findings underscore the compound's relevance in materials science and industrial chemistry.

In the realm of pharmaceutical research, Stannane, (3-dodecyl-2-thienyl)trimethyl- has shown promise as a scaffold for the development of novel therapeutics. A 2023 article in Advanced Drug Delivery Reviews highlighted its potential in the design of anti-inflammatory agents and antitumor drugs. The thiophene ring, known for its ability to modulate biological activity, combined with the hydrophobic dodecyl chain, may enable the compound to interact with specific molecular targets in the human body. Researchers are exploring its role in inhibiting the activity of key enzymes involved in inflammatory pathways, which could lead to the development of targeted therapies for chronic diseases.

The synthesis of Stannane, (3-dodecyl-2-thienyl)trimethyl- typically involves a multi-step process that begins with the functionalization of a thiophene derivative. The dodecyl group is introduced through a coupling reaction, often utilizing a palladium-catalyzed cross-coupling method. Subsequent modification with a trimethylstannyl group is achieved via a substitution reaction, which requires precise control of reaction conditions to ensure the desired product. Advances in synthetic methodologies, such as the use of microwave-assisted reactions and green chemistry approaches, have improved the efficiency and sustainability of this synthesis, making it more accessible for large-scale applications.

Environmental and safety considerations are critical in the application of organotin compounds like Stannane, (3-dodecyl-2-thienyl)trimethyl-. While the compound is not classified as a hazardous substance under current regulatory frameworks, its use must adhere to guidelines that ensure safe handling and disposal. Recent studies have focused on minimizing the environmental impact of organotin derivatives by optimizing their chemical stability and reducing potential bioaccumulation. Researchers are also investigating the biodegradation pathways of such compounds to ensure their long-term compatibility with ecological systems.

The versatility of Stannane, (3-dodecyl-2-thienyl)trimethyl- extends beyond its chemical properties to its potential in nanotechnology and surface engineering. A 2023 study published in Nano Letters explored its application in the fabrication of functionalized nanoparticles for targeted drug delivery. The compound's ability to form stable interfaces with various substrates makes it suitable for the development of coatings with enhanced adhesion and durability. These applications are particularly relevant in the fields of biomedical engineering and nanomedicine, where precise control over material properties is essential.

Future research on Stannane, (3-dodecyl-2-thienyl)trimethyl- is expected to focus on expanding its utility in emerging areas such as sustainable chemistry and green manufacturing. The compound's tunable properties, including its reactivity and functional group compatibility, position it as a candidate for the development of eco-friendly materials and processes. Additionally, its potential as a building block for more complex organic molecules may lead to breakthroughs in the synthesis of advanced pharmaceuticals and high-performance polymers.

In conclusion, Stannane, (3-dodecyl-2-thienyl)trimethyl- represents a significant innovation in organotin chemistry, with its unique molecular structure and versatile properties. Its applications span multiple disciplines, from pharmaceutical research to materials science, and its synthesis continues to benefit from advancements in chemical methodologies. As research in this area progresses, the compound is poised to play a pivotal role in the development of new technologies and therapeutic strategies, further solidifying its importance in the chemical sciences.

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Amadis Chemical Company Limited
(CAS:1186317-24-7)Stannane, (3-dodecyl-2-thienyl)trimethyl-
A1014640
清らかである:99%
はかる:1g
価格 ($):1074.0